2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate
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Overview
Description
2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate is a synthetic organic compound characterized by its unique chemical structure, which includes both chloro and fluoro substituents on aromatic rings
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets through electrophilic substitution, facilitated by excessive π-electrons delocalization . This interaction can result in changes to the target’s function, leading to various biological effects .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to affect a broad range of biochemical pathways due to their diverse biological activities . These activities can lead to downstream effects such as the inhibition of viral replication (antiviral activity), reduction of inflammation (anti-inflammatory activity), and the killing of cancer cells (anticancer activity) .
Result of Action
Similar compounds, such as indole derivatives, have been shown to have a wide range of effects, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate typically involves multi-step organic reactions. One common synthetic route includes:
Nucleophilic Substitution: Starting with 2-chloro-5-fluoroaniline, a nucleophilic substitution reaction is performed with an appropriate acylating agent to introduce the 2-oxoethyl group.
Esterification: The intermediate product is then subjected to esterification with 3-fluorophenylacetic acid under acidic conditions to form the final ester compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors where the nucleophilic substitution and esterification reactions are carried out sequentially.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield, while maintaining stringent control over reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen or other electrophilic groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate
Properties
IUPAC Name |
[2-(2-chloro-5-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2NO3/c17-13-5-4-12(19)8-14(13)20-15(21)9-23-16(22)7-10-2-1-3-11(18)6-10/h1-6,8H,7,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPXIDCQDGTMOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)OCC(=O)NC2=C(C=CC(=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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